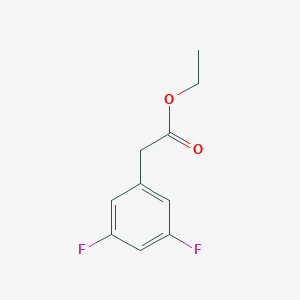

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate

説明

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is a chemical compound that is of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates is achieved using a chiral leaving group strategy, indicating the potential for asymmetric synthesis methods in creating similar compounds . Additionally, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives involves imination strategies, which could be adapted for the synthesis of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate . The synthesis of methyl 2-hydroxyimino-3-phenyl-propionate, a precursor of α-amino acids, also provides a relevant example of synthesizing structurally related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined using X-ray crystallography, which could be a valuable technique for analyzing the structure of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate .

Chemical Reactions Analysis

The papers describe several chemical reactions that could be relevant to the study of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate. The transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with tetrakis(hydroxymethyl)methane is one such reaction, which could provide insights into the reactivity of ester groups in similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in several papers. For instance, the synthesis and process improvement of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, provides information on the yield, melting point, and product quality, which are important parameters for the synthesis and characterization of similar compounds . The properties of reaction products from the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate are also analyzed, including molecular geometries and thermodynamic constants, which could be relevant for understanding the properties of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate .

科学的研究の応用

1. Plant Growth Modulation

- Application Summary: Methyl 3-(4-hydroxyphenyl) propionate (MHPP), a component of root exudates, has been found to modulate plant growth and root system architecture (RSA). It has been studied in Perilla frutescens, a type of medicinal and edible plant .

- Methods of Application: MHPP treatment was applied to perilla seedlings. The effects on growth and secondary metabolite accumulation were investigated by integrating physiology, transcriptome, and metabolome analyses .

- Results: MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings. It modulates the growth and metabolism of leaves and roots in distinct pathways. The genes involved in the phenylpropanoid metabolism pathway showed opposite expression patterns between the roots and leaves, thereby resulting in the differential accumulation of secondary metabolites in the roots and leaves .

2. Nitrification Inhibition

- Application Summary: MHPP, identified from Sorghum bicolor root exudates, has high biological nitrification inhibition activity that reduces nitrogen loss by suppressing soil nitrification .

- Methods of Application: The study did not provide specific methods of application for MHPP as a nitrification inhibitor .

- Results: The study suggested that MHPP shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation .

3. Potential Antidiabetic Agents

- Application Summary: MHPP can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

- Methods of Application: The specific methods of application or experimental procedures were not provided .

- Results: The outcomes of this application were not detailed in the source .

4. Synthesis of Bio-based Copolyesters

- Application Summary: Methyl 3-(4-hydroxyphenyl)propanoate can be used in the synthesis of novel bio-sourced aliphatic–aromatic copolyesters .

- Methods of Application: The compound is reacted with 1,2-dibromoethane by Williamson etherification, and the resulting product is used in the melt copolymerization with resorcinol bis(2-hydroxyethyl) to synthesize the copolyesters .

- Results: The study did not provide specific results or outcomes .

5. Enzymatic Coupling of Saccharides to Protein

- Application Summary: Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can be used in the enzymatic coupling of saccharides to protein .

- Methods of Application: The specific methods of application or experimental procedures were not provided .

- Results: The outcomes of this application were not detailed in the source .

6. Development of G Protein-Coupled Receptor 40 Agonists

- Application Summary: Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .

- Methods of Application: The specific methods of application or experimental procedures were not provided .

- Results: The outcomes of this application were not detailed in the source .

特性

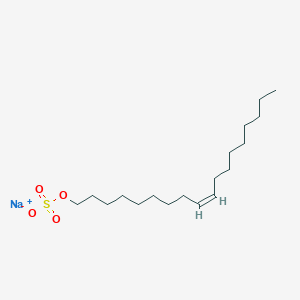

IUPAC Name |

methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKHTZHLGBJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287373 | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate | |

CAS RN |

55822-86-1 | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55822-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)